3-(2-Methoxyphenyl)propan-1-ol
Overview
Description
3-(2-Methoxyphenyl)propan-1-ol is an organic compound with the molecular formula C10H14O2. It is a derivative of phenylpropanol, where the phenyl ring is substituted with a methoxy group at the second position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2-Methoxyphenyl)propan-1-ol can be synthesized through several methods. One common method involves the reduction of 3-(2-methoxyphenyl)propanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Another method involves the Grignard reaction, where 2-methoxybenzyl chloride reacts with magnesium to form the Grignard reagent, which is then treated with propanal to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of 3-(2-methoxyphenyl)propanal using a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form 3-(2-methoxyphenyl)propanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 3-(2-methoxyphenyl)propan-1-amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: 3-(2-Methoxyphenyl)propanoic acid.
Reduction: 3-(2-Methoxyphenyl)propan-1-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Methoxyphenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. For example, its antimicrobial activity may involve disrupting microbial cell membranes or inhibiting essential enzymes.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)propan-1-ol: Similar structure but with the methoxy group at the fourth position.
3-(2-Hydroxyphenyl)propan-1-ol: Similar structure but with a hydroxy group instead of a methoxy group.
3-(2-Methoxyphenyl)propanal: The aldehyde analog of 3-(2-Methoxyphenyl)propan-1-ol.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the second position influences its reactivity and interactions with biological targets, making it valuable in various applications.
Properties
IUPAC Name |
3-(2-methoxyphenyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-3,5,7,11H,4,6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJSIKPCRQDRNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10292035 | |
Record name | 3-(2-methoxyphenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10292035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10493-37-5 | |
Record name | Benzenepropanol, 2-methoxy- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105519 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenepropanol, 2-methoxy- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79882 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(2-methoxyphenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10292035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-Methoxy-phenyl)-propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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